molecular formula C12H18ClNO2 B2781434 (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride CAS No. 1391571-15-5

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride

Cat. No.: B2781434
CAS No.: 1391571-15-5
M. Wt: 243.73
InChI Key: CRGIWBPGJAHRNL-MERQFXBCSA-N
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Description

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride: is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is a derivative of amino acids and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Amination Reaction: Starting from the corresponding carboxylic acid, the compound can be synthesized by converting the carboxylic acid to an amide, followed by reduction to the amine.

  • Chiral Resolution: Enantiomerically pure (S)-enantiomer can be obtained through chiral resolution techniques, which involve the separation of enantiomers using chiral agents.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the following steps:

  • Fermentation: Utilizing microbial fermentation to produce the precursor amino acids.

  • Chemical Synthesis: Converting the amino acids to the desired compound using chemical reactions such as amination and esterification.

Chemical Reactions Analysis

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid.

  • Reduction: Reduction reactions can be used to convert the compound to its amine form.

  • Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid.

  • Reduction: The major product is the corresponding amine.

  • Substitution: The major products include halogenated derivatives and esters.

Scientific Research Applications

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride: has various applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme mechanisms and protein interactions.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.

  • Pathways Involved: It is involved in metabolic pathways and signaling cascades that regulate cellular processes.

Comparison with Similar Compounds

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other amino acid derivatives, such as (R)-methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride and various esters of amino acids.

  • Uniqueness: The (S)-enantiomer is specifically used in certain applications due to its chirality, which affects its biological activity and interactions.

This compound's unique properties and applications make it a valuable tool in scientific research and industry. Its versatility and effectiveness in various reactions and applications underscore its importance in advancing scientific knowledge and technological development.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGIWBPGJAHRNL-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)OC)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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